molecular formula C15H21NOS B4180502 N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide

N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B4180502
M. Wt: 263.4 g/mol
InChI Key: XSRROTCXWATNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as A-836,339, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of CB1 receptor antagonists, which are known to interact with the endocannabinoid system in the body. In

Mechanism of Action

N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is a CB1 receptor antagonist, which means it blocks the activity of the CB1 receptors in the body. CB1 receptors are primarily found in the brain and are involved in the regulation of appetite, energy metabolism, and other physiological processes. By blocking the activity of these receptors, N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide can reduce food intake, increase energy expenditure, and improve glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide have been extensively studied. Animal studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide can effectively reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and increase energy expenditure. Additionally, it has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is its specificity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. Additionally, its ability to reduce food intake and body weight makes it a valuable tool for studying the regulation of appetite and energy metabolism. However, one of the limitations of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is its potential as a treatment for type 2 diabetes. Additionally, further research is needed to understand the long-term effects of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide on metabolic health and to identify any potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide to optimize its use in experimental settings.

Scientific Research Applications

N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide can effectively reduce food intake and body weight in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential as a treatment for type 2 diabetes.

properties

IUPAC Name

4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-6-12-11(5)18-10-13(12)14(17)16-15(7-2,8-3)9-4/h2,10H,6,8-9H2,1,3-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRROTCXWATNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC(CC)(CC)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 6
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide

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